molecular formula C26H24ClN3O2S2 B12020146 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12020146
M. Wt: 510.1 g/mol
InChI Key: GOCALZINDNOYNL-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothienopyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They may be used in assays to understand biological pathways and mechanisms.

Medicine

Medicinally, benzothienopyrimidines have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This specific compound may be explored for similar applications.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them suitable for various applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various cores.

    Acetamide Derivatives: Compounds with acetamide moieties attached to different structures.

Uniqueness

What sets 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C26H24ClN3O2S2

Molecular Weight

510.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O2S2/c1-15-7-12-20(16(2)13-15)28-22(31)14-33-26-29-24-23(19-5-3-4-6-21(19)34-24)25(32)30(26)18-10-8-17(27)9-11-18/h7-13H,3-6,14H2,1-2H3,(H,28,31)

InChI Key

GOCALZINDNOYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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